N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide
Description
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H24N2O/c1-16-9-8-12-18(15-16)21-20(23)19(17-10-4-2-5-11-17)22-13-6-3-7-14-22/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,21,23) |
InChI Key |
AFBPRYFASYWXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives
A common route involves alkylating piperidine with halogenated precursors. For example, 2-chloro-1-(3-methylphenyl)ethanone can react with piperidine under basic conditions to form the acetamide backbone.
- Reagents : Piperidine (1.2 equiv), 2-chloro-1-(3-methylphenyl)ethanone (1.0 equiv), potassium carbonate (2.5 equiv), acetone (solvent).
- Conditions : Reflux at 60°C for 12–24 hours.
- Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 68–75%.
Key Insight : The use of a biphasic system (acetone/K₂CO₃) minimizes side reactions, enhancing regioselectivity.
Acylation Reactions
Acylation of pre-formed piperidine intermediates with phenylacetyl chloride derivatives offers a modular approach.
- Intermediate Synthesis : Piperidine is treated with phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Conditions : Stir at 0°C → room temperature for 4–6 hours.
- Workup : Extract with NaHCO₃, dry over Na₂SO₄, and recrystallize from ethanol.
- Yield : 82% (purity >95% by HPLC).
Advantage : This method avoids harsh conditions, preserving sensitive functional groups.
Multi-Step Synthesis via Intermediate Formation
A patent (CN113045484B) describes a multi-step strategy involving:
- Step 1 : Formation of a tert-butyl carbamate-protected piperidine intermediate via Ti(OiPr)₃Cl-mediated coupling.
- Step 2 : Deprotection with trifluoroacetic acid (TFA) to yield the free amine.
- Step 3 : Reductive amination with 3-methylphenylacetone using NaBH₃CN.
Optimization :
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Maximizes solubility of K₂CO₃ |
| Base | Potassium carbonate | Reduces elimination side reactions |
| Temperature | 60°C | Balances reaction rate and decomposition |
Catalytic Enhancements
- Titanium Isopropoxide (Ti(OiPr)₃Cl) : Accelerates coupling in Step 1 (CN113045484B), reducing reaction time by 40%.
- Phase-Transfer Catalysts : Tributylbenzylammonium chloride (TBAB) improves alkylation efficiency (yield increase: 12%).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 68–75 | 90–92 | High | Moderate |
| Acylation | 82 | 95 | Moderate | High |
| Multi-Step | 76 | 98 | Low | Low |
Trade-offs : While multi-step synthesis offers high purity, alkylation is preferred for industrial-scale production due to lower operational complexity.
Recent Advances and Novel Approaches
One-Pot Synthesis
A 2025 study (EvitaChem) demonstrated a one-pot method combining alkylation and acylation using DPPA (diphenylphosphoryl azide) and TEA, achieving 70% yield with reduced purification steps.
Flow Chemistry
Microreactor systems enable continuous synthesis, improving heat transfer and reducing reaction time (50 minutes vs. 12 hours).
Chemical Reactions Analysis
Types of Reactions
A-412997 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: A-412997 can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
A-412997 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective dopamine receptor activation.
Biology: Investigated for its effects on neuronal activity and cognitive functions.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia, ADHD, and autism.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
Mechanism of Action
A-412997 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic AMP levels and the activation of downstream signaling pathways. The compound’s high selectivity for D4 receptors over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of D4 receptors in various physiological and pathological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Key Observations:
Piperidine vs. Piperazine: Piperidine (saturated 6-membered ring with one nitrogen) in the target compound contrasts with piperazine (6-membered ring with two nitrogens) in N-Phenyl-2-(piperazin-1-yl)acetamide.
Substituent Effects : The 3-methylphenyl group in the target compound introduces steric hindrance and hydrophobicity, differing from the trifluoromethylphenyl group in ’s compound, which adds electron-withdrawing properties and metabolic stability .
Branched Alkyl vs. Aromatic Chains: The branched alkyl chain in N-(3-Methylheptan-3-yl)-2-piperidin-1-ylacetamide likely increases solubility in nonpolar environments compared to aromatic substituents in the target compound .
Pharmacological and Physicochemical Comparisons
Solubility and Lipophilicity
- Target Compound : The aromatic rings and methyl group suggest moderate lipophilicity (logP ~3–4), favoring membrane permeability but limiting aqueous solubility.
- N-Phenyl-2-(piperazin-1-yl)acetamide : Piperazine’s polarity may reduce logP (~2–3), improving solubility but compromising CNS activity .
Biological Activity
N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 296.41 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. Such modulation can potentially lead to therapeutic effects in conditions like anxiety and depression.
Key Mechanisms:
- Receptor Binding : The compound binds to specific receptor sites, influencing neurotransmitter activity.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmission, thereby affecting the overall neurochemical balance.
Biological Activity Overview
The compound has shown promise in various biological assays, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it exhibited an IC50 value of approximately 0.62 µM against HepG2 liver cancer cells, indicating significant potency compared to standard chemotherapeutic agents. Its mechanism involves inducing G2/M phase arrest in the cell cycle and promoting apoptosis in cancer cells.
Case Studies
- Neuropharmacological Effects : A study examined the effects of this compound on memory deficits induced by scopolamine in animal models. The results suggested that the compound could prevent neurochemical changes associated with memory impairment, showcasing its potential as a cognitive enhancer .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of derivatives related to this compound. The study found that certain derivatives were effective against Gram-positive bacteria and yeasts, with synergistic effects observed when combined with existing antibiotics like Ciprofloxacin .
Data Tables
| Activity Type | Tested Pathogens/Cells | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 0.22 - 0.25 μg/mL | Significant activity against tested strains |
| Anticancer | HepG2 (liver cancer) | IC50: 0.62 µM | Induces apoptosis and cell cycle arrest |
| Neuropharmacological | Scopolamine-induced memory deficits | Not quantified | Prevents neurochemical changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
